2-Methyl-4-thiophen-2-ylphthalazin-1-one
Description
2-Methyl-4-thiophen-2-ylphthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a methyl group at position 2 and a thiophen-2-yl group at position 4. Its synthesis typically follows general procedure C, involving condensation reactions at 40°C, as described for structurally related phthalazinone derivatives . The thiophene substituent introduces sulfur-based electronic effects, while the methyl group contributes steric and lipophilic characteristics.
Properties
IUPAC Name |
2-methyl-4-thiophen-2-ylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-13(16)10-6-3-2-5-9(10)12(14-15)11-7-4-8-17-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFRQIPHXVMAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variation in Phthalazinone Derivatives
The substituents at positions 2 and 4 significantly influence the physicochemical and biological properties of phthalazinones. highlights compounds with diverse substituents, including thiophen-2-yl, thiazol-2-yl, furan-2-yl, and bromophenyl groups. Key comparisons are summarized below:
Table 1: Substituent Effects in Phthalazinone Derivatives
Structural and Crystallographic Insights
Structural analyses of phthalazinones often employ crystallographic tools like SHELX and ORTEP . While direct data for 2-methyl-4-thiophen-2-ylphthalazin-1-one are unavailable, the 4-(4-methylphenyl)-2-(propargyl)-phthalazin-1-one derivative provides a reference:
- Bond Lengths/Angles : Thiophene substituents may shorten C-S bonds (~1.71 Å) compared to C-O in furan (~1.36 Å), influencing conjugation and planarity.
- Crystal Packing : Bulky substituents (e.g., propargyl) may disrupt dense packing, reducing melting points compared to methyl or thiophene analogs.
Electronic and Reactivity Differences
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